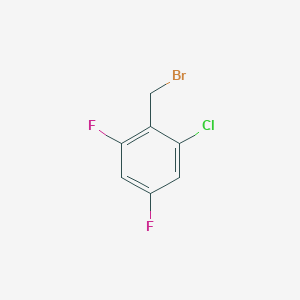2-(Bromomethyl)-1-chloro-3,5-difluorobenzene
CAS No.:
Cat. No.: VC16774296
Molecular Formula: C7H4BrClF2
Molecular Weight: 241.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4BrClF2 |
|---|---|
| Molecular Weight | 241.46 g/mol |
| IUPAC Name | 2-(bromomethyl)-1-chloro-3,5-difluorobenzene |
| Standard InChI | InChI=1S/C7H4BrClF2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 |
| Standard InChI Key | AIDAJCBORQPUQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)CBr)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
2-(Bromomethyl)-1-chloro-3,5-difluorobenzene (CAS: 1805526-63-9) is a polyhalogenated benzene derivative characterized by a bromomethyl group at position 2, a chlorine atom at position 1, and fluorine atoms at positions 3 and 5. Its molecular formula is C₇H₄BrClF₂, with a molecular weight of 241.46 g/mol . The compound’s substitution pattern creates a sterically and electronically distinct aromatic system, influencing its reactivity in nucleophilic and electrophilic reactions.
Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄BrClF₂ | |
| Molecular Weight | 241.46 g/mol | |
| Purity | 97% | |
| CAS Number | 1805526-63-9 |
The compound’s canonical SMILES representation is C1=C(C(=C(C(=C1Cl)F)F)CBr), reflecting the spatial arrangement of substituents. Its InChIKey (QQNVQIPCUVOBAT-UHFFFAOYSA-N) and InChI identifier provide standardized descriptors for chemical databases .
Physicochemical Properties
Reactivity
Applications in Scientific Research
Organic Synthesis
This compound serves as a multifunctional building block in the synthesis of complex molecules. For example:
-
Pharmaceutical Intermediates: Coupling with heterocycles yields candidates for kinase inhibitors .
-
Ligand Design: The bromomethyl group facilitates attachment to metal centers in catalytic systems.
Materials Science
Incorporation into polymers enhances thermal stability and electronic properties, making it valuable for liquid crystal displays and organic semiconductors.
Chemical Biology
The compound’s reactivity enables site-specific labeling of biomolecules, aiding in proteomics and enzyme mechanism studies.
Comparison with Structural Isomers
The 3,5-difluoro substitution differentiates this compound from analogs like 2-(Bromomethyl)-1-chloro-3,4-difluorobenzene. Key distinctions include:
| Property | 3,5-Difluoro Isomer | 3,4-Difluoro Isomer |
|---|---|---|
| Electronic Effects | Meta-fluorines reduce ring activation | Ortho-fluorines enhance electrophilicity |
| Synthetic Utility | Prefers para-directed reactions | Favors ortho/para substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume